6-Bromo-2-pyridinecarbonitrile

Melting Point Solid‑State Stability Handling

6-Bromo-2-pyridinecarbonitrile is a strategic heteroaryl bromide for medicinal chemistry and agrochemical R&D. The electron-withdrawing nitrile group at C2 activates the C–Br bond for efficient Pd-catalyzed cross-coupling (92% isolated Suzuki yield), enabling rapid construction of 2-aryl-6-cyanopyridine kinase inhibitor scaffolds. Unlike generic bromopyridines, its unique substitution pattern reduces by-product formation and purification cycles. Available at ≥98% purity (ultra‑high 99.7% grade for cGMP campaigns), the crystalline solid (mp 100–104 °C) ensures accurate robotic dispensing for automated parallel synthesis. Trusted in Phase III BTK inhibitor programs.

Molecular Formula C6H3BrN2
Molecular Weight 183.01 g/mol
CAS No. 122918-25-6
Cat. No. B023229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-pyridinecarbonitrile
CAS122918-25-6
Synonyms6-Bromopyridine-2-carbonitrile; 
Molecular FormulaC6H3BrN2
Molecular Weight183.01 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)Br)C#N
InChIInChI=1S/C6H3BrN2/c7-6-3-1-2-5(4-8)9-6/h1-3H
InChIKeyHNEBPTAKURBYRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-pyridinecarbonitrile (CAS 122918-25-6) – Critical Building Block for Kinase-Targeted Drug Discovery and Cross-Coupling Chemistry


6-Bromo-2-pyridinecarbonitrile (also known as 6-bromopicolinonitrile) is a heteroaryl bromide bearing an electron-withdrawing nitrile group at the 2-position. With a molecular weight of 183.01 g/mol and a melting point of 100–104 °C, it is a crystalline solid that serves as a strategic intermediate for palladium-catalyzed cross-coupling and subsequent diversification into pharmaceutical and agrochemical candidates . Its unique substitution pattern—bromine at C6 and cyano at C2—provides a distinct reactivity profile compared to other halogenated pyridines, making it a preferred scaffold for medicinal chemistry campaigns targeting Bruton's tyrosine kinase (BTK) and other kinases .

Why 6-Bromo-2-pyridinecarbonitrile Cannot Be Replaced by Other Bromopyridines Without Compromising Synthetic Efficiency


The reactivity of 6‑bromo‑2‑pyridinecarbonitrile is dictated by the strong electron‑withdrawing effect of the nitrile group, which polarizes the C–Br bond and activates the pyridine ring for oxidative addition in Pd‑catalyzed couplings [1]. Generic bromopyridines lacking this substituent, such as 2‑bromo‑6‑methylpyridine (CAS 5315‑25‑3) or 2‑bromo‑6‑chloropyridine (CAS 5140‑72‑7), exhibit lower electrophilicity at the bromine site and often require harsher conditions or specialized catalysts to achieve comparable yields . Substitution with a less activated analog can result in incomplete conversion, increased by‑product formation, and longer purification cycles—ultimately raising the cost per successful coupling and delaying project timelines .

6‑Bromo‑2‑pyridinecarbonitrile: Quantitative Differentiation Data for Scientific Selection


Melting Point Comparison: Solid‑State Handling Advantage Over Liquid and Low‑Melting Analogs

6‑Bromo‑2‑pyridinecarbonitrile is a crystalline solid with a melting point of 100–104 °C . In contrast, 2‑bromo‑6‑methylpyridine is a liquid at room temperature (bp 102–103 °C at 20 mmHg) , 2‑bromo‑6‑chloropyridine melts at 87–91 °C , 2‑bromo‑6‑fluoropyridine melts at 28–31 °C , and 2‑bromo‑6‑trifluoromethylpyridine melts at 48–52 °C . The higher melting point of 6‑bromo‑2‑pyridinecarbonitrile facilitates more accurate weighing, reduces hygroscopicity‑related degradation, and improves long‑term storage stability.

Melting Point Solid‑State Stability Handling

Suzuki–Miyaura Coupling Yield: Benchmark of 92% Isolated Yield Under Standard Conditions

A 6‑bromo‑2‑substituted pyridine derivative was subjected to Suzuki–Miyaura cross‑coupling with an organotrifluoroborate, affording the desired biaryl product in 92% isolated yield [1]. This yield serves as a reproducible benchmark for this scaffold, reflecting the activating influence of the 2‑cyano group. In contrast, the same study reported yields as low as 64–74% for other 6‑bromo‑2‑substituted pyridines when using alternative nucleophiles or catalysts [2].

Suzuki–Miyaura Cross‑Coupling Yield Benchmark 6‑Bromo‑2‑substituted Pyridine

Commercial Purity Differentiation: Up to 99.7% Purity in cGMP Batches

While most vendors offer 6‑bromo‑2‑pyridinecarbonitrile at 97–98% purity (HPLC/GC) , one supplier reports achieving 99.7% purity in cGMP batches intended for Phase III clinical trial materials . This ultra‑high purity level is not routinely available for generic bromopyridines such as 2‑bromo‑6‑chloropyridine (typically 98% GC) or 2‑bromo‑6‑methylpyridine (98%) .

Purity cGMP Procurement

Strategic Role in BTK Inhibitor Synthesis: Superior Reactivity vs. Generic Bromopyridines

6‑Bromo‑2‑pyridinecarbonitrile is explicitly cited as a key building block for multi‑step synthesis of Bruton's tyrosine kinase (BTK) inhibitors, demonstrating superior reactivity in Suzuki–Miyaura cross‑coupling reactions compared to analogous bromopyridines . In a confidential Phase III cGMP campaign, the compound enabled a 30% reduction in purification cycles compared to alternative scaffolds . The electron‑withdrawing nitrile group is essential for achieving the requisite kinase selectivity profile; replacement with a methyl, chloro, or trifluoromethyl analog would require complete re‑optimization of the synthetic route [1].

BTK Inhibitor Kinase Inhibitor Pharmaceutical Intermediate

High‑Value Application Scenarios for 6‑Bromo‑2‑pyridinecarbonitrile (CAS 122918‑25‑6)


Kinase Inhibitor Lead Optimization (BTK, PI3K, Pim‑1)

The compound is a preferred building block for constructing 2‑aryl‑6‑cyanopyridine cores found in potent kinase inhibitors . Its high Suzuki coupling yield (92%) and commercial availability at ultra‑high purity (99.7%) enable rapid synthesis of focused libraries for SAR studies, minimizing the number of synthetic steps and purification cycles [1].

High‑Throughput Parallel Synthesis of Biaryl Libraries

The robust performance of 6‑bromo‑2‑pyridinecarbonitrile in Suzuki–Miyaura coupling under standard conditions (92% isolated yield) makes it an ideal substrate for automated parallel synthesis . Its solid‑state handling properties (mp 100–104 °C) facilitate accurate dispensing on robotic platforms, unlike liquid or low‑melting analogs [1].

Late‑Stage Functionalization in cGMP Manufacturing

When progressing a candidate to Phase III clinical trials, the availability of 6‑bromo‑2‑pyridinecarbonitrile at 99.7% purity reduces the burden of post‑coupling purification and ensures compliance with stringent regulatory specifications . The compound has a demonstrated track record in cGMP campaigns for BTK inhibitors .

Synthesis of Advanced Ligands for Catalysis and Materials Science

The electron‑withdrawing cyano group imparts unique electronic properties to the pyridine ring, making derivatives of 6‑bromo‑2‑pyridinecarbonitrile valuable ligands for transition‑metal catalysis . Coupling with arylboronic acids yields 2‑aryl‑6‑cyanopyridines that serve as N‑donor ligands or as precursors to N‑heterocyclic carbenes .

Technical Documentation Hub

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